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Compound of Interest

Compound Name: AZD1940

Cat. No.: B1665937 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive analysis of the clinical trial failure of AZD1940, a

peripherally selective cannabinoid agonist.

Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for AZD1940?

AZD1940 was developed by AstraZeneca as a peripherally selective cannabinoid agonist,

binding with high affinity to both CB1 and CB2 receptors.[1] The primary goal was to achieve

analgesia for neuropathic pain by acting on peripheral cannabinoid receptors, thereby avoiding

the psychoactive side effects associated with central CB1 receptor activation in the brain.[2][3]

[4] Preclinical studies in animal models had shown promising results, indicating robust

analgesic effects in inflammatory and neuropathic pain with low brain uptake.[2][3]

Q2: Why did AZD1940 fail in human clinical trials?

AZD1940 ultimately failed in clinical trials due to a combination of two primary factors:

Lack of Efficacy: In human studies, AZD1940 did not demonstrate a statistically significant

analgesic effect compared to placebo.[3][5][6] This was observed in a trial for post-operative

pain after third molar removal and in a capsaicin-induced pain model.[5][6]
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Unexpected Central Nervous System (CNS) Side Effects: Despite being designed for

peripheral action, AZD1940 produced significant CNS-related adverse events.[1][5] These

side effects included postural dizziness, nausea, hypotension, headache, and subjective

feelings of being "sedated" and "high," which are characteristic of central cannabinoid

activity.[5][6] The emergence of these dose-dependent CNS effects suggested that the

peripheral selectivity observed in animal models did not translate to humans at the doses

tested.[3][6]

Troubleshooting Guide for Cannabinoid Agonist
Development
This guide addresses potential issues that researchers might encounter when developing

peripherally restricted cannabinoid agonists, drawing lessons from the AZD1940 trials.

Issue 1: Preclinical analgesic efficacy does not translate to human trials.

Possible Cause: Species-specific differences in drug metabolism, receptor pharmacology, or

the blood-brain barrier integrity can lead to discrepancies between animal models and

human outcomes. While AZD1940 showed low brain uptake in rats and primates, this may

not have been fully replicated in humans, leading to central effects at doses required for

analgesia.[3]

Troubleshooting/Solution:

Early Human Microdosing Studies: Conduct early-phase human studies with radiolabeled

compounds (like [11C]AZD1940) to assess brain penetration and receptor occupancy

using techniques like Positron Emission Tomography (PET).[7]

Refined Preclinical Models: Utilize a battery of predictive animal models that more closely

mimic the human pain condition being targeted.

Allometric Scaling: Employ advanced pharmacokinetic/pharmacodynamic (PK/PD)

modeling and allometric scaling to better predict human dosage and exposure from

preclinical data.

Issue 2: Emergence of unexpected on-target central nervous system (CNS) side effects.
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Possible Cause: The therapeutic window for achieving peripheral analgesia without central

side effects may be very narrow or non-existent for the compound. For AZD1940, the doses

that might have produced analgesia also led to intolerable CNS effects.

Troubleshooting/Solution:

Receptor Subtype Selectivity: Develop agonists with higher selectivity for the CB2

receptor, which is primarily expressed in immune cells and is not associated with

psychoactive effects.[2]

Biased Agonism: Investigate "biased agonists" that selectively activate specific

downstream signaling pathways of the CB1 receptor (e.g., G-protein signaling over β-

arrestin pathways) to separate analgesic effects from unwanted side effects.

Prodrug Strategies: Design prodrugs that are inactive until they are metabolized to the

active form in peripheral tissues, limiting CNS exposure.

Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical trial of AZD1940 in

patients undergoing third molar surgical removal.

Table 1: Analgesic Efficacy of AZD1940 vs. Placebo and Naproxen
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Outcome Measure AZD1940 (800 µg) Placebo Naproxen (500 mg)

Pain VAS AUC0-8h

No significant

difference from

placebo

-
Statistically significant

reduction (p < 0.0001)

VASJM AUC0-8h

No significant

difference from

placebo

-
Statistically significant

reduction (p < 0.0001)

Request for Rescue

Medication

No significant

difference from

placebo

-

Significantly fewer

patients requested

rescue

Time to Rescue

Medication

No significant

difference from

placebo

-
Significantly longer

time to rescue

VAS AUC0-8h: Area under the curve for the visual analog scale of ongoing pain from 0 to 8

hours post-surgery.[5] VASJM AUC0-8h: Area under the curve for the visual analog scale of

pain on jaw movement from 0 to 8 hours post-surgery.[5]

Table 2: Common Adverse Events Reported for AZD1940

Adverse Event Incidence in AZD1940 Group

Postural Dizziness 80%

Nausea 26%

Hypotension 21%

Headache 13%

Data from a study where patients received a single 800 µg oral dose of AZD1940.[5]

Experimental Protocols
Protocol 1: Evaluation of Analgesic Efficacy in Post-Operative Dental Pain
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Study Design: A randomized, double-blind, placebo-controlled study.[5]

Participants: 151 patients scheduled for the surgical removal of an impacted lower third

molar.[5]

Treatment Arms:

Single oral dose of 800 µg AZD1940 (n=61)

Placebo (n=59)

Naproxen 500 mg (active control) (n=31)

Procedure: The study drug was administered 1.5 hours before surgery.[5]

Primary Outcome Measures:

Ongoing post-operative pain was assessed using a 100 mm visual analog scale (VAS) at

multiple time points over 8 hours. The primary variable was the area under the curve for

ongoing pain (VAS AUC0-8h).[5]

Pain on jaw movement was also assessed using a VAS (VASJM AUC0-8h).[5]

Secondary Outcome Measures:

Time to request for rescue medication (acetaminophen).[5]

Subjective cannabinoid effects were assessed using the Visual Analog Mood Scale

(VAMS), which included items like "sedated" and "high".[5]

Visualizations
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Caption: Simplified signaling pathway of AZD1940 at CB1 and CB2 receptors.
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Caption: Workflow of a typical clinical trial for an analgesic, like AZD1940.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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